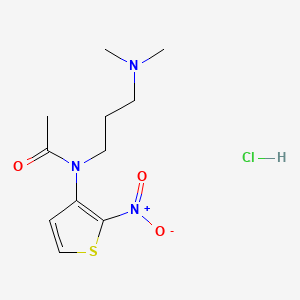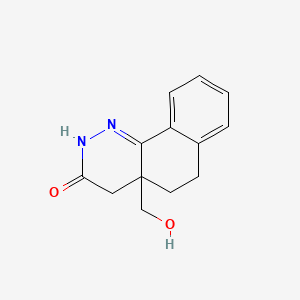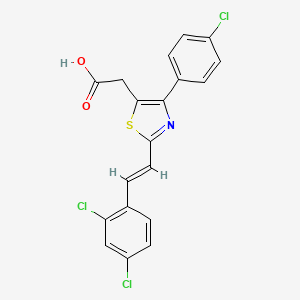
3-Picolinium, 1,1'-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two picolinium groups linked through a naphthylene core with iminocarbonylmethylene bridges, and it is typically found in the form of a dibromide salt
Métodos De Preparación
The synthesis of 3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide involves several steps. One common method includes the reaction of 3-picoline with 1,5-naphthalenedicarboxaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then treated with hydrobromic acid to yield the final dibromide salt. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity .
Análisis De Reacciones Químicas
3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents used in these reactions include hydrobromic acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex organic molecules.
Medicine: Research has explored its potential therapeutic applications, including its use as a drug candidate for treating neurological disorders.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By binding to these receptors, the compound can modulate their activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, including alterations in neurotransmitter release and receptor sensitivity .
Comparación Con Compuestos Similares
When compared to similar compounds, 3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide stands out due to its unique structure and specific binding properties. Similar compounds include:
1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium) dibromide: This compound has a similar bis-picolinium structure but with a different core linkage.
N,N’-Dodecane-1,12-diyl-bis-3-picolinium dibromide: Another bis-picolinium compound with a different aliphatic linkage.
Propiedades
Número CAS |
101797-01-7 |
|---|---|
Fórmula molecular |
C26H26Br2N4O2 |
Peso molecular |
586.3 g/mol |
Nombre IUPAC |
2-(3-methylpyridin-1-ium-1-yl)-N-[5-[[2-(3-methylpyridin-1-ium-1-yl)acetyl]amino]naphthalen-1-yl]acetamide;dibromide |
InChI |
InChI=1S/C26H24N4O2.2BrH/c1-19-7-5-13-29(15-19)17-25(31)27-23-11-3-10-22-21(23)9-4-12-24(22)28-26(32)18-30-14-6-8-20(2)16-30;;/h3-16H,17-18H2,1-2H3;2*1H |
Clave InChI |
PMJUZWXLBFBPAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C[N+](=CC=C1)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C[N+]4=CC=CC(=C4)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















